5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid
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Overview
Description
5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, the reaction of a linear precursor with a base can induce cyclization to form the spirocyclic structure.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step protects the amine functionality.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine. Common reagents for this deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present and the reaction conditions.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.
Material Science: Utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Mechanism of Action
The mechanism of action of 5-(tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions and allowing for selective transformations. Upon deprotection, the free amine can interact with various molecular targets, facilitating the synthesis of target compounds.
Comparison with Similar Compounds
Similar Compounds
- 7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
- 4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid
- C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane
Uniqueness
5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-5-4-6-14(15)8-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMOWNQUTTYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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